(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime
Brand Name: Vulcanchem
CAS No.: 6134-79-8
VCID: VC2777775
InChI: InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5+
SMILES: CC(=NO)C1=C(C=C(C=C1)O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

CAS No.: 6134-79-8

Cat. No.: VC2777775

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime - 6134-79-8

Specification

CAS No. 6134-79-8
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
Standard InChI InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5+
Standard InChI Key FQPRUMXSHZSJGM-WEVVVXLNSA-N
Isomeric SMILES C/C(=N\O)/C1=C(C=C(C=C1)O)O
SMILES CC(=NO)C1=C(C=C(C=C1)O)O
Canonical SMILES CC(=NO)C1=C(C=C(C=C1)O)O

Introduction

Chemical Identity and Properties

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is a phenolic compound with significant chemical and structural characteristics. Its fundamental chemical identity is established through several key parameters that define its molecular composition and physical properties. The compound is characterized by a phenolic ring structure with two hydroxyl groups at positions 2 and 4, along with an oxime functional group that contributes to its unique chemical behavior and biological activities.

Basic Chemical Information

The compound has well-defined chemical identifiers that allow for its precise recognition in scientific literature and chemical databases. As shown in Table 1, the basic chemical information provides a foundation for understanding this molecule's fundamental properties.

Table 1: Basic Chemical Identity Parameters of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

ParameterValue
CAS Number6134-79-8
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
IUPAC Name(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime
Synonyms2',4'-Dihydroxyacetophenone oxime, Resacetophenon-oxim

This chemical identity serves as the foundation for understanding the compound's behavior in various biological and chemical systems. The precise molecular weight and structure contribute significantly to its interactions with biological targets and its potential therapeutic applications .

Structural Characteristics

The structure of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime features a phenolic ring with two hydroxyl groups at positions 2 and 4, which provides potential sites for hydrogen bonding and contributes to its antioxidant properties. The oxime functional group (C=N-OH) represents another key structural element that influences the compound's reactivity and biological activity.

Structural Features and Conformational Analysis

The (E) designation in the compound's name refers to the stereochemistry of the oxime group, indicating that the hydroxyl group of the oxime is positioned on the opposite side of the nitrogen-carbon double bond relative to the phenyl ring. This stereochemical arrangement plays a significant role in determining the compound's ability to interact with biological targets, including enzymes and receptors. The two hydroxyl groups on the phenyl ring at positions 2 and 4 provide additional sites for hydrogen bonding, which can enhance the compound's ability to form stable complexes with biological macromolecules.

The presence of multiple hydroxyl groups also contributes to the compound's hydrophilicity, influencing its solubility in various solvents and its pharmacokinetic properties in biological systems. These structural features collectively define the compound's chemical behavior and its potential biological activities .

Synthesis Methods

The synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime typically involves specific chemical reactions that yield the desired product with high purity and in good yields. Understanding these synthetic pathways is crucial for laboratory preparation and potential industrial scale-up of this compound.

Standard Synthetic Pathway

The most common synthetic route for (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime involves the reaction of 2,4-dihydroxyacetophenone with hydroxylamine under basic conditions. This reaction proceeds through nucleophilic attack of hydroxylamine on the carbonyl group of the acetophenone derivative, resulting in the formation of the oxime functional group.

The reaction can be represented as follows:

2,4-dihydroxyacetophenone + NH₂OH → (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime + H₂O

This reaction typically requires mild conditions and can be performed in various solvents, depending on the specific requirements of the synthesis. The basic conditions facilitate the deprotonation of hydroxylamine, enhancing its nucleophilicity and promoting the addition to the carbonyl group of the acetophenone derivative.

Biological Activities

The biological activities of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime have been a subject of scientific interest due to its potential therapeutic applications. Various studies have investigated its effects on biological systems, revealing several significant activities that may be valuable for medicinal applications.

Antioxidant Properties

The phenolic structure of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, particularly the presence of two hydroxyl groups on the phenyl ring, may confer significant antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant activity can be beneficial in preventing cellular damage and may contribute to the compound's potential therapeutic effects.

The compound's ability to neutralize reactive oxygen species (ROS) through hydrogen donation from its hydroxyl groups represents a key mechanism for its antioxidant activity. This property may be particularly valuable in conditions associated with oxidative stress, including inflammatory disorders and neurodegenerative diseases.

Current Research and Future Directions

Research involving (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime continues to evolve, with several promising avenues for future investigation. Current studies focus on elucidating its detailed mechanism of action, exploring additional biological activities, and evaluating its potential therapeutic applications.

Exploration of Additional Biological Targets

While current research has identified xanthine oxidase as a potential target for (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime and its derivatives, future studies may explore additional biological targets. Given the compound's structural features, it may interact with various enzymes, receptors, or signaling pathways that could be relevant for different therapeutic applications.

Research on related compounds suggests potential activity against targets involved in inflammation, cancer, and metabolic disorders. For example, BDEO has demonstrated effects on both XOD and URAT1, suggesting that (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime may also have multiple biological targets .

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